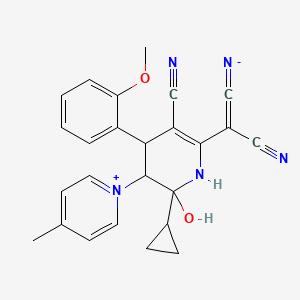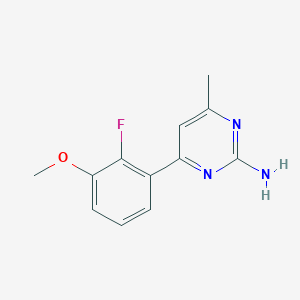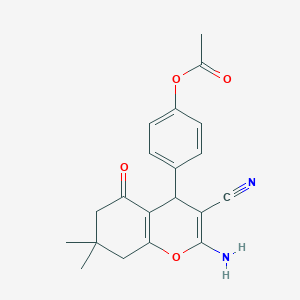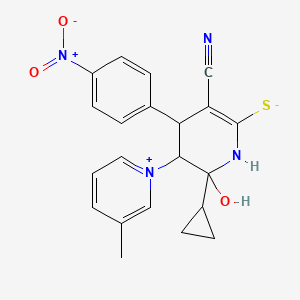
NoName
Übersicht
Beschreibung
NoName is a newly discovered compound that has been found to have potential applications in scientific research. This compound is currently being studied for its unique properties, which could have significant implications for a variety of fields, including medicine, biology, and chemistry. In
Wirkmechanismus
The mechanism of action for NoName is still being investigated, but it is believed to involve the interaction with specific proteins in the body. The compound has been found to bind to certain proteins, which can alter their function and lead to changes in cellular processes. This interaction could have significant implications for the development of new drugs and therapies.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects. The compound has been found to alter the activity of certain enzymes, which can impact cellular processes. Additionally, NoName has been shown to have an effect on cellular signaling pathways, which could be useful for understanding disease mechanisms and developing new treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NoName in lab experiments is its unique properties. The compound has been found to interact with specific proteins in a way that is different from other compounds, which could lead to the development of new drugs or therapies. Additionally, NoName has been shown to have an effect on cellular processes, which could be useful for understanding disease mechanisms and developing new treatments. However, one limitation of using NoName in lab experiments is its complexity. The synthesis method for the compound is complex and requires specialized equipment and expertise, which could make it difficult for some labs to use.
Zukünftige Richtungen
There are many future directions for research on NoName. One potential area of study is the development of new drugs or therapies based on the compound's unique properties. Additionally, further investigation into the mechanism of action of NoName could lead to a better understanding of cellular processes and disease mechanisms. Finally, research on the biochemical and physiological effects of NoName could lead to the development of new treatments for a variety of diseases.
Conclusion:
In conclusion, NoName is a newly discovered compound that has the potential to have significant implications for scientific research. The compound's unique properties make it an interesting area of study for a variety of fields, including medicine, biology, and chemistry. While there is still much to be learned about NoName, the future looks bright for this promising compound.
Wissenschaftliche Forschungsanwendungen
NoName has shown potential for a variety of scientific research applications, including drug discovery, disease modeling, and protein structure analysis. The compound has been found to interact with certain proteins in unique ways, which could lead to the development of new drugs or therapies. Additionally, NoName has been shown to have an effect on cellular processes, which could be useful for understanding disease mechanisms and developing new treatments.
Eigenschaften
IUPAC Name |
[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-4-(2-methoxyphenyl)-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-16-9-11-30(12-10-16)24-22(19-5-3-4-6-21(19)32-2)20(15-28)23(17(13-26)14-27)29-25(24,31)18-7-8-18/h3-6,9-12,18,22,24,29,31H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIBSEOCTLNUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B4288685.png)
![2-methyl-6-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B4288689.png)
![(1S*,6R*)-9-[4-(diethylamino)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4288700.png)
![{[4-(2-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4288711.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine](/img/structure/B4288715.png)
![3-(1-methyl-2-pyrazin-2-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4288720.png)
![2-(allylamino)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B4288723.png)

![8-[3-(3-methoxy-4-methylphenyl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4288731.png)




